1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene
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Overview
Description
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-(propan-2-yloxy)benzyl alcohol.
Formation of Isocyanate: The benzyl alcohol is converted to the corresponding benzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Substitution Reaction: The benzyl chloride is then reacted with sodium azide (NaN3) to form the benzyl azide.
Curtius Rearrangement: The benzyl azide undergoes a Curtius rearrangement in the presence of heat to form the isocyanate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents may vary.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Addition: Reagents like primary amines (R-NH2) or alcohols (R-OH) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled conditions.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Oxides: Formed from oxidation reactions.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and resins due to its reactive isocyanate group.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicinal Chemistry: Explored for its potential in drug design and development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-isopropoxybenzene: Similar in structure but contains a bromine atom instead of an isocyanate group.
1-(Chloromethyl)-2-(propan-2-yloxy)benzene: Contains a chlorine atom instead of an isocyanate group.
1-Isopropoxy-2-vinylbenzene: Contains a vinyl group instead of an isocyanate group.
Uniqueness
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis and material science applications, where the formation of ureas and carbamates is desired.
Properties
CAS No. |
639863-84-6 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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